![molecular formula C23H16O2S B11940808 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide CAS No. 979-37-3](/img/structure/B11940808.png)
3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide is an organic compound with the molecular formula C23H16O2S It is a member of the naphthothiophene family, characterized by a fused ring system containing sulfur and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide typically involves cyclization reactions. One common method includes the reaction of sulfonyl chlorides with nucleophiles to form sulfonyl intermediates, which then undergo cyclization to yield the desired product. For instance, the reaction of sulfonyl chlorides with alkynes in the presence of a base like pyridine can lead to the formation of the thiete ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as organic semiconductors and photonic devices.
Mecanismo De Acción
The mechanism of action of 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide involves its interaction with molecular targets through its functional groups. The sulfur and oxygen atoms in the thiete ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular pathways, making the compound useful in different applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide: Similar in structure but with a methyl group at the 2-position.
DL-2-Methyl-3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide: A racemic mixture of the methylated derivative.
Uniqueness
3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide is unique due to its specific arrangement of phenyl groups and the thiete ring. This structural configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
979-37-3 |
|---|---|
Fórmula molecular |
C23H16O2S |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
3,8-diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide |
InChI |
InChI=1S/C23H16O2S/c24-26(25)15-20-21(16-9-3-1-4-10-16)18-13-7-8-14-19(18)22(23(20)26)17-11-5-2-6-12-17/h1-14H,15H2 |
Clave InChI |
RSKUMWZICKGYLR-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C3=CC=CC=C3C(=C2S1(=O)=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



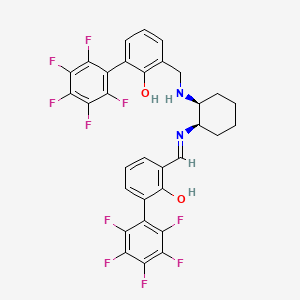
![15-Hexyl-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone](/img/structure/B11940729.png)

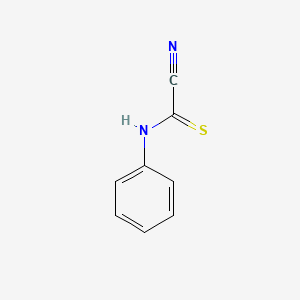
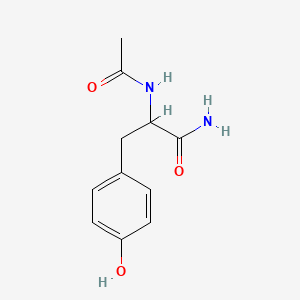
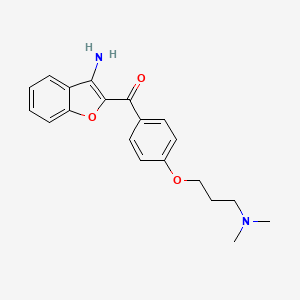

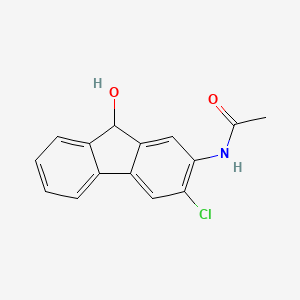
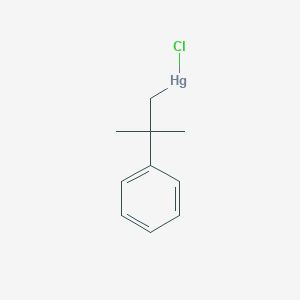
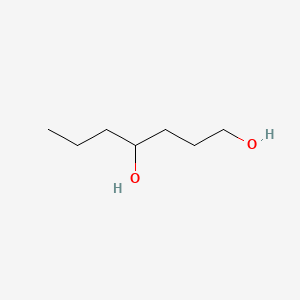
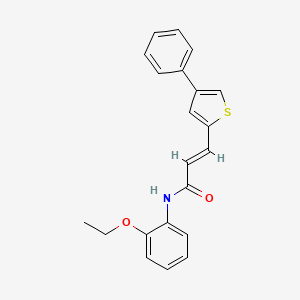
![(5S)-5-({[tert-butyl(diphenyl)silyl]oxy}methyl)tetrahydro-2-furanyl acetate](/img/structure/B11940796.png)
![7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11940802.png)
